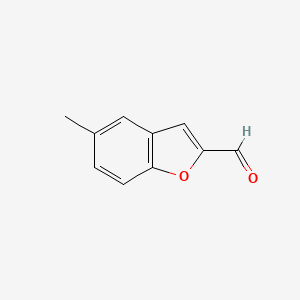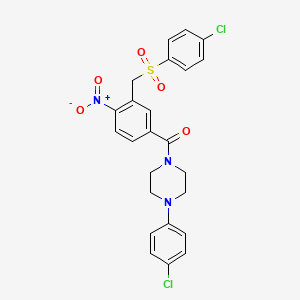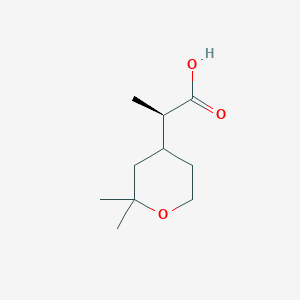
5-甲基苯并呋喃-2-甲醛
描述
5-Methylbenzofuran-2-carbaldehyde is a chemical compound that belongs to the class of benzofuran derivatives. It has the molecular formula C10H8O2 and a molecular weight of 160.172 g/mol. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .
科学研究应用
5-Methylbenzofuran-2-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex benzofuran derivatives with potential biological activities.
Biology: The compound’s derivatives are studied for their antibacterial, anti-tumor, and anti-viral properties.
Medicine: Benzofuran derivatives, including 5-Methylbenzofuran-2-carbaldehyde, are explored for their potential as therapeutic agents for various diseases.
Industry: The compound is used in the synthesis of polymers, dyes, and other industrial chemicals.
作用机制
Target of Action
5-Methylbenzofuran-2-carbaldehyde, a derivative of benzofuran, is known to have strong biological activities . . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to interact with their targets in a way that modulates their function . This can lead to changes in cellular processes, such as cell growth and division, oxidative stress response, and viral replication, which could explain the observed biological activities of these compounds .
Biochemical Pathways
For instance, their anti-tumor activity suggests they may affect pathways involved in cell cycle regulation and apoptosis . Their anti-oxidative activity implies they may interact with pathways involved in the cellular response to oxidative stress .
Result of Action
The molecular and cellular effects of 5-Methylbenzofuran-2-carbaldehyde’s action are likely to be diverse, given the range of biological activities exhibited by benzofuran derivatives . For example, their anti-tumor activity could result from the induction of apoptosis in cancer cells, while their anti-oxidative activity could stem from the neutralization of harmful free radicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 5-Methylbenzofuran-2-carbaldehyde, often involves innovative and catalytic strategies. One common method for constructing benzofuran rings is through a unique free radical cyclization cascade, which is an excellent method for synthesizing complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which results in fewer side reactions and high yield .
Industrial Production Methods
Industrial production methods for benzofuran derivatives typically involve catalytic processes to ensure high efficiency and yield. These methods are designed to be scalable and cost-effective, making them suitable for large-scale production .
化学反应分析
Types of Reactions
5-Methylbenzofuran-2-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize 5-Methylbenzofuran-2-carbaldehyde.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 5-Methylbenzofuran-2-carbaldehyde can yield carboxylic acids, while reduction can produce alcohols .
相似化合物的比较
Similar Compounds
Benzofuran: The parent compound of 5-Methylbenzofuran-2-carbaldehyde, known for its wide range of biological activities.
2-Methylbenzofuran: A similar compound with a methyl group at the 2-position, exhibiting similar biological properties.
5-Hydroxybenzofuran: Another derivative with a hydroxyl group at the 5-position, known for its antioxidant activity.
Uniqueness
5-Methylbenzofuran-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 5-position and aldehyde group at the 2-position make it a valuable intermediate for synthesizing various biologically active compounds.
属性
IUPAC Name |
5-methyl-1-benzofuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7-2-3-10-8(4-7)5-9(6-11)12-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUWQBYGLWXSRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2500886.png)
![2-(2-Methoxyphenoxy)-1-{3-[(oxolan-3-yl)methoxy]azetidin-1-yl}ethan-1-one](/img/structure/B2500887.png)
![1,7-dimethyl-9-(3-methylphenyl)-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2500888.png)


![1-[(4-bromophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-t riazino[4,3-h]purine-6,8-dione](/img/structure/B2500896.png)

![3-(4-METHOXYPHENYL)-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}PROPANAMIDE](/img/structure/B2500900.png)
![3-[1-(furan-3-yl)propan-2-yl]-1-(2-methoxyphenyl)urea](/img/structure/B2500901.png)
![N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2500903.png)
![4-(tert-butyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500904.png)
![6-Cyclopentyl-2-(3,3-dimethyl-2-oxobutyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2500906.png)

